

Yoda-1: A Technical Guide for the Selective Activation of Piezo1 Channels

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Compound of Interest

Compound Name: Yoda-1

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Abstract

This technical guide provides a comprehensive overview of **Yoda-1**, a synthetic small-molecule agonist highly selective for the mechanosensitive ion channel Piezo1. Discovered through high-throughput screening, **Yoda-1** has become an indispensable tool for elucidating the physiological and pathological roles of Piezo1.^{[1][2]} This document details the chemical properties, mechanism of action, and key quantitative data related to **Yoda-1** and its analogues. Furthermore, it offers detailed protocols for common experimental assays and visualizes the intricate signaling pathways and experimental workflows associated with **Yoda-1**-mediated Piezo1 activation. This guide is intended to serve as a valuable resource for researchers in academia and industry who are investigating Piezo1-mediated mechanotransduction and developing novel therapeutics targeting this channel.

Introduction to Yoda-1

Piezo1 is a large, mechanically activated cation channel that plays a crucial role in sensing and responding to mechanical forces in a wide range of cell types.^[3] It is involved in numerous physiological processes, including vascular development, red blood cell volume regulation, and blood pressure control.^[4] The discovery of **Yoda-1** as the first potent and selective chemical agonist for Piezo1 has revolutionized the study of this channel, allowing for its activation independently of mechanical stimuli.^{[2][4]} **Yoda-1** is selective for human and mouse Piezo1

and does not activate the related Piezo2 channel.[1][2][5] This property makes it an ideal tool for dissecting the specific functions of Piezo1.[1]

Chemical and Physical Properties

Yoda-1 is a member of the thiadiazole class of compounds.[6] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	2-[5-[[[(2,6-Dichlorophenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]pyrazine	[7]
Molecular Formula	C ₁₃ H ₈ Cl ₂ N ₄ S ₂	[6]
Molecular Weight	355.3 g/mol	[6]
CAS Number	448947-81-7	[6]
Appearance	Solid	[8]
Solubility	Soluble in DMSO (e.g., 18 mg/mL)	[8]
Purity	≥98% (HPLC)	[7]

Mechanism of Action

Yoda-1 acts as a gating modulator of the Piezo1 channel.[1] Rather than directly opening the channel pore, it is believed to bind to an allosteric site within the mechanosensory "blade" domains of the Piezo1 protein, approximately 40 Å away from the central pore.[9] This binding is thought to act as a "molecular wedge," facilitating force-induced conformational changes and effectively lowering the mechanical threshold for channel activation.[9] **Yoda-1** stabilizes the open conformation of the channel, which is evidenced by a slowing of the inactivation kinetics of mechanically induced currents.[2] While it sensitizes Piezo1 to mechanical stimuli, **Yoda-1** can also cause partial activation of the channel in the absence of externally applied force.[2][7] This is likely due to the presence of endogenous membrane tension. Studies with purified

Piezo1 reconstituted in artificial lipid bilayers have shown that **Yoda-1** can activate the channel in the absence of other cellular components, indicating a direct interaction.[\[2\]](#)

Quantitative Data

The following tables summarize key quantitative data for **Yoda-1** and its analogues in activating Piezo1 channels.

Table 1: EC₅₀ Values for Piezo1 Activation

Compound	Cell Type/System	Assay Type	EC ₅₀ Value	Reference(s)
Yoda-1	HEK cells (mouse Piezo1)	Calcium Imaging	17.1 μM	[8]
Yoda-1	HEK cells (human Piezo1)	Calcium Imaging	26.6 μM	[8]
Yoda-1	Red Blood Cells	Patch Clamp	1.391 μM	[3] [10] [11]
Yoda-1	Overexpressed mouse PIEZO1	Calcium Assay	600 nM	[12]
Yoda-2 (KC289)	Red Blood Cells	Patch Clamp	305 nM	[3] [10] [11]
Yoda-2 (KC289)	Overexpressed mouse PIEZO1	Calcium Assay	150 nM	[12]
KC159	Overexpressed mouse PIEZO1	Calcium Assay	280 nM	[12]

Table 2: Effects of Yoda-1 on Piezo1 Channel Kinetics

Parameter	Effect of Yoda-1	Reference(s)
Inactivation Kinetics	Significantly slows the inactivation phase of mechanically-evoked currents.	[2] [13]
Mechanical Sensitivity	Reduces the pressure required for half-maximal activation (P_{50}).	[2]
Open Probability	Increases the channel's open probability.	[7]
Dwell Times	Alters single-channel open and shut dwell times.	[1] [14]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of **Yoda-1** to study Piezo1 function.

Calcium Imaging Assay

This protocol is for measuring changes in intracellular calcium concentration in response to **Yoda-1** application in cultured cells.

- Cell Culture and Transfection:
 - Culture cells (e.g., HEK293T) in appropriate media. For cells not endogenously expressing Piezo1, transiently transfect with a plasmid encoding for human or mouse Piezo1.
 - Plate cells onto glass-bottom dishes suitable for microscopy.
- Calcium Indicator Loading:
 - Wash cells with a balanced salt solution (e.g., HBSS).
 - Load cells with a calcium-sensitive dye (e.g., 5 μ M Fluo-4 AM) in balanced salt solution for 1 hour at 37°C.[\[3\]](#)

- Wash cells three times with the balanced salt solution to remove excess dye.[\[3\]](#)
- Image Acquisition:
 - Mount the dish on an inverted fluorescence microscope equipped with a camera.
 - Acquire baseline fluorescence images at a defined frequency (e.g., every 1 minute).[\[15\]](#)
- **Yoda-1** Application and Data Collection:
 - Prepare a stock solution of **Yoda-1** in DMSO. Dilute to the desired final concentration in the balanced salt solution immediately before use.
 - Add the **Yoda-1** solution to the cells while continuously recording fluorescence.
 - Continue imaging to capture the peak and subsequent changes in intracellular calcium.
- Data Analysis:
 - Measure the fluorescence intensity of individual cells over time.
 - Normalize the fluorescence signal ($\Delta F/F_0$) to the baseline fluorescence before **Yoda-1** addition.
 - For dose-response curves, fit the data to a standard binding function to determine the EC_{50} .[\[7\]](#)

Automated Patch-Clamp Electrophysiology

This protocol describes the use of an automated patch-clamp system to measure Piezo1-mediated currents activated by **Yoda-1**.

- Cell Preparation:
 - Harvest cultured cells expressing Piezo1 and prepare a single-cell suspension.
- Solutions:

- Internal Solution (in mM): 110 KF, 10 KCl, 10 NaCl, 10 EGTA, 10 HEPES; pH 7.2 with KOH.[\[3\]](#)
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 5 D-glucose, 10 HEPES; pH 7.4 with NaOH.[\[3\]](#)
- Prepare **Yoda-1** solutions by diluting a DMSO stock into the external solution to achieve a range of concentrations.
- Automated Patch-Clamp Procedure:
 - Use a high-throughput automated patch-clamp system (e.g., SyncroPatch 384PE).
 - Load the cell suspension and solutions into the instrument.
 - The instrument will automatically establish whole-cell patch-clamp configurations.
 - Apply a voltage ramp protocol (e.g., -100 mV to +80 mV over 450 ms) at regular intervals (e.g., every 10 s) with a holding potential of -30 mV.[\[3\]](#)[\[10\]](#)
- **Yoda-1** Application and Recording:
 - After establishing a stable baseline current in the external solution, perfuse the cells with increasing concentrations of **Yoda-1** in a cumulative manner.[\[3\]](#)[\[10\]](#)
 - Record the resulting currents at each concentration.
 - Optionally, apply a Piezo1 blocker (e.g., 30 μ M GdCl₃) at the end of the experiment to confirm the specificity of the recorded currents.[\[3\]](#)[\[10\]](#)
- Data Analysis:
 - Measure the current amplitudes at a specific voltage (e.g., +80 mV).
 - Normalize the current amplitudes to the baseline.
 - Fit the dose-response data using the Hill equation to determine the EC₅₀.[\[3\]](#)

Visualizations

Signaling Pathways

Activation of Piezo1 by **Yoda-1** leads to an influx of cations, primarily Ca^{2+} , which acts as a second messenger to initiate various downstream signaling cascades.



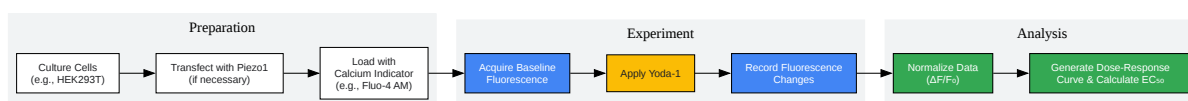
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Caption: **Yoda-1**-induced Piezo1 signaling cascade.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for investigating the effects of **Yoda-1**.

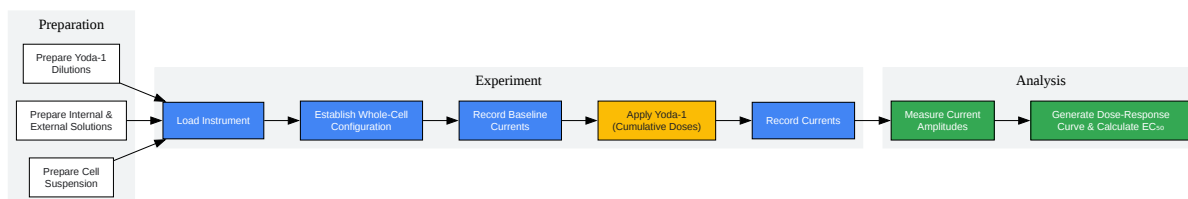
A. Workflow for Calcium Imaging



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Caption: Workflow for a **Yoda-1** calcium imaging experiment.

B. Workflow for Automated Patch-Clamp



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Caption: Workflow for automated patch-clamp analysis of **Yoda-1**.

Conclusion

Yoda-1 is a powerful and selective tool for the chemical activation of Piezo1 channels, enabling detailed investigations into their function in health and disease. Its ability to modulate Piezo1 activity independently of mechanical stimuli has been instrumental in advancing our understanding of mechanotransduction. This guide provides essential information and protocols to facilitate the effective use of **Yoda-1** in research and drug development. As research in this field continues, **Yoda-1** and its analogues will undoubtedly play a central role in uncovering new therapeutic opportunities targeting Piezo1.

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